rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis
Description
rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis is a stereochemically defined morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with methyl groups at the 2R and 6S positions and a carboxamide substituent at position 4. The cis designation indicates that the methyl groups at positions 2 and 6 are on the same face of the ring. This compound’s stereochemistry and functional groups influence its physicochemical properties, such as solubility, stability, and biological activity, making it relevant in pharmaceutical and agrochemical research .
Properties
CAS No. |
1601064-92-9 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with a carboxylic acid derivative in the presence of a coupling agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Kinase Inhibition :
- Research indicates that rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide exhibits inhibitory activity against specific kinases, particularly phosphoinositide 3-kinase (PI3K) isoform delta. This inhibition is crucial for developing treatments for various cancers and inflammatory diseases .
- Case Study : A study demonstrated that derivatives of this compound could effectively reduce tumor growth in preclinical models by targeting the PI3K signaling pathway.
- Pharmaceutical Formulations :
Applications in Agricultural Science
- Fungicide Development :
-
Pesticide Formulations :
- The compound's properties make it suitable for formulating pesticides that are effective against a broad spectrum of agricultural pests while minimizing environmental impact .
- Research Findings : Studies have shown that formulations containing this compound have lower toxicity to non-target organisms compared to traditional pesticides.
Biochemical Applications
- Buffering Agent :
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibitor | Inhibits PI3K signaling pathway |
| Pharmaceutical Intermediate | Building block for drug synthesis | |
| Agricultural Science | Fungicide (Fenpropimorph) | Inhibits ergosterol biosynthesis in fungi |
| Pesticide Formulation | Effective against various pests with reduced toxicity | |
| Biochemical Applications | Organic Buffer | Maintains pH stability in biochemical assays |
Mechanism of Action
The mechanism of action of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
tert-butyl rac-(2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate, cis
Structural Differences :
Functional Implications :
- The piperazine core increases basicity compared to morpholine, altering solubility and interaction with biological targets.
Table 1: Key Differences
| Property | Target Compound | Piperazine Analog |
|---|---|---|
| Core Structure | Morpholine | Piperazine |
| Position 4 Substituent | Carboxamide | Nitroethenyl + tert-butyl carbamate |
| Molecular Weight | Not explicitly reported | 285.34 g/mol |
| Potential Application | Agrochemical/Pharmaceutical | Synthetic intermediate |
Rac-(2r,4r,6s)-2,6-dimethyloxane-4-carboxylic acid
Structural Differences :
Functional Implications :
Table 2: Physicochemical Comparison
| Property | Target Compound | Oxane Analog |
|---|---|---|
| Core Basicity | Moderate (morpholine) | None (oxane) |
| Position 4 Functional Group | Carboxamide | Carboxylic acid |
| Predicted CCS ([M+H]+) | Not available | 133.0 Ų |
Aldimorph (rac-(2R,6S)-4-dodecyl-2,6-dimethylmorpholine)
Structural Differences :
Functional Implications :
- The dodecyl chain in Aldimorph increases lipophilicity (logP >6), favoring membrane penetration and antifungal activity.
- Aldimorph’s moderate toxicity to fish and mammals (LC50: 2–10 mg/L) suggests that substituent choice critically impacts safety profiles .
Biological Activity
The compound rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis, is a morpholine derivative notable for its unique stereochemistry and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.
- Molecular Formula : C7H14N2O2
- Molecular Weight : 158.20 g/mol
- CAS Number : 30120078
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is attributed to its interaction with various molecular targets. These include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing physiological responses.
Biological Activities
- Antiinflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pathways associated with chronic inflammation.
- Anticancer Potential : Preliminary studies suggest that it may interfere with signaling pathways in cancer cells, particularly those related to PI3K (phosphoinositide 3-kinase) activity, which is crucial in tumorigenesis .
- Neuroprotective Effects : Some studies have indicated that it might protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Inhibition of PI3K Pathway
A study demonstrated that this compound effectively inhibited the PI3K pathway in human cancer cell lines. This inhibition led to reduced cell proliferation and increased apoptosis rates .
Case Study 2: Anti-inflammatory Activity
In a model of chronic inflammatory disease (COPD), the compound showed significant reduction in inflammatory markers and improved lung function parameters in treated subjects compared to controls .
Case Study 3: Neuroprotection
Research conducted on neuronal cell cultures revealed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under stress conditions .
Applications in Research and Industry
The compound is utilized in various fields due to its biological properties:
- Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting inflammation and cancer.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| rac-(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide (cis) | Structure | Antiinflammatory, Anticancer |
| rac-(2R,6R)-2,6-Dimethylmorpholine | Structure | Limited biological activity |
| Fenpropimorph | Structure | Antifungal activity |
Q & A
Q. What is the stereochemical significance of rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis in synthetic chemistry?
The compound’s stereochemistry defines its reactivity and interaction with chiral environments. The cis configuration of the 2,6-dimethyl groups creates a rigid morpholine ring, influencing its role as a chiral building block. For example, the (2S,6R) configuration in structurally similar morpholine derivatives has been used to synthesize bioactive molecules via stereoselective alkylation or acylation reactions . Confirming stereochemistry requires techniques like X-ray crystallography or NMR-based NOE analysis.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Starting materials : Morpholine derivatives (e.g., 2,6-dimethylmorpholine) and carboxamide precursors.
- Key steps : (1) Formation of the morpholine ring via cyclization of ethanolamine derivatives; (2) Introduction of the carboxamide group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Optimization : Solvent choice (e.g., THF or DMF) and catalysts (e.g., Pd-based for coupling) are critical for yield and stereochemical purity .
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological approaches include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with mobile phases optimized for enantiomer separation (e.g., hexane/isopropanol with 0.1% TFA) .
- Circular Dichroism (CD) : Correlating CD spectra with known stereoisomers.
- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis .
Q. What role does this compound play in medicinal chemistry research?
It serves as a precursor for bioactive molecules, particularly in designing CNS-targeting agents. For example, similar morpholine-carboxamide derivatives modulate neurotransmitter receptors (e.g., dopamine or serotonin) due to their ability to mimic endogenous ligands .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?
Advanced separation techniques include:
- Dynamic Kinetic Resolution (DKR) : Using enzymes (e.g., lipases) to selectively hydrolyze one enantiomer under kinetic control .
- Simulated Moving Bed (SMB) Chromatography : A continuous process for large-scale enantiomer separation, optimized via factorial design to balance purity and throughput .
Q. What experimental design strategies are optimal for optimizing reaction conditions in its synthesis?
Employ factorial design to evaluate variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Variables : Yield, enantiomeric excess (ee), reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., high catalyst loading may reduce reaction time but increase impurities) .
Q. How can computational modeling improve the synthesis of this compound?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal conditions for carboxamide coupling .
Q. How should researchers address conflicting spectroscopic data during characterization?
- Multi-Technique Validation : Cross-validate NMR (e.g., H, C, DEPT-135) with IR (amide I/II bands) and high-resolution mass spectrometry.
- Impurity Profiling : Use HPLC with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M TBAH (5:1:2:3, pH 5.5) to quantify byproducts and assign peaks .
Q. What strategies are effective in designing chiral catalysts for asymmetric synthesis of this compound?
- Ligand Design : Use phosphine or bisoxazoline ligands to control stereochemistry during Pd-catalyzed coupling.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance catalyst stability and enantioselectivity .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze degradation products via LC-MS.
- Arrhenius Modeling : Predict shelf-life by studying degradation kinetics at elevated temperatures (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
